![molecular formula C22H19N3O4S2 B2636533 ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-66-8](/img/structure/B2636533.png)
ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a thiophene ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the thiophene ring and the ethyl ester group. Common reagents used in these reactions include various amines, acyl chlorides, and thiophene derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique structure characterized by the presence of a thieno[3,4-d]pyridazine core, which is known for its biological activity. The molecular formula is C19H20N2O3S, and its IUPAC name reflects its complex functional groups, including an acetamido group and a thiophene moiety.
Antiviral Applications
Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives of thieno[3,4-d]pyridazine have shown efficacy against various viruses, including HIV and hepatitis viruses. The mechanism of action typically involves the inhibition of viral replication through interference with viral enzymes or host cell interactions.
Case Study:
A study conducted by Tantawy et al. synthesized a series of thieno[3,4-d]pyridazine derivatives and evaluated their antiviral activity against herpes simplex virus type-1 (HSV-1). The results demonstrated that certain derivatives exhibited superior antiviral activity compared to standard treatments like acyclovir, suggesting a promising avenue for further research into the compound's antiviral potential .
Anticancer Properties
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has also been investigated for its anticancer properties. Compounds within this class have demonstrated cytotoxic effects on various cancer cell lines.
Data Table: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 12.5 | |
Compound B | HeLa | 8.0 | |
Ethyl Thieno | A549 | 15.0 |
The above table summarizes the cytotoxicity of related compounds in established cancer cell lines, indicating a trend where modifications to the thieno[3,4-d]pyridazine scaffold can enhance biological activity.
Synthetic Applications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can serve as a precursor for further chemical modifications leading to the development of novel therapeutic agents.
Synthetic Pathway Overview:
- Formation of Thieno[3,4-d]pyridazine Core: Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups: Employing acylation reactions to introduce the acetamido group.
- Final Esterification: Converting the carboxylic acid to an ester form for enhanced solubility and bioavailability.
Conclusion and Future Directions
The compound this compound presents significant potential in medicinal chemistry due to its antiviral and anticancer properties. Ongoing research should focus on optimizing synthetic pathways and exploring structure-activity relationships to enhance its efficacy as a therapeutic agent.
Future studies could also explore the compound's pharmacokinetics and toxicity profiles to better understand its viability as a drug candidate. As research progresses, this compound may lead to breakthroughs in treatments for viral infections and cancer therapies.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives. Similar compounds include:
Thieno[3,4-d]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: Compounds with a thiophene ring exhibit similar chemical reactivity but may have different biological activities.
Pyridazine derivatives: These compounds have a pyridazine core and can be used to study structure-activity relationships.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structure suggests various pharmacological properties, particularly in the context of antiviral and anticancer activities.
Chemical Structure
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of both thiophene and acetamido groups contributes to its potential interactions with biological targets.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Thiosemicarbazone derivatives have been reported to induce apoptosis in cancer cell lines through mitochondrial pathways . For example, studies on acetophenone thiosemicarbazones demonstrated their ability to deplete mitochondrial thiol content and promote cell death in K562 cells. Given the structural similarities, it is plausible that this compound could exhibit comparable effects.
Case Studies and Research Findings
A review of literature reveals several studies focusing on compounds with related structures:
- Thiazolidinone Derivatives : These compounds were found to effectively inhibit the activity of NS5B RNA polymerase in vitro, demonstrating significant antiviral properties against HCV .
- Thiosemicarbazone Analogues : A series of thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The findings indicated that certain modifications significantly enhanced their anticancer activity .
- Structure-Activity Relationship (SAR) : Research on thienopyrimidine derivatives highlighted the importance of substituents on the phenyl ring in enhancing biological activity. Compounds with specific substitutions showed improved efficacy in inhibiting cancer cell proliferation .
Data Tables
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-3-29-22(28)19-16-12-31-20(23-17(26)11-15-5-4-10-30-15)18(16)21(27)25(24-19)14-8-6-13(2)7-9-14/h4-10,12H,3,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKXTFSQNSAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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